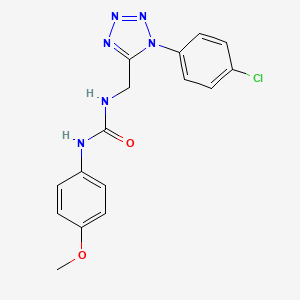

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic urea derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its bioisosteric resemblance to carboxylic acids, enabling hydrogen bonding and receptor interactions . The 4-chlorophenyl group introduces electron-withdrawing properties, while the 4-methoxyphenyl substituent contributes electron-donating effects, influencing solubility and pharmacokinetics.

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O2/c1-25-14-8-4-12(5-9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-11(17)3-7-13/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETURONAQYHFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea , often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea features a tetrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is CHClNO, with a molecular weight of approximately 346.75 g/mol. Its structure includes:

- A tetrazole ring that enhances biological activity.

- Chlorophenyl and methoxyphenyl groups that contribute to its pharmacological properties.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity , making it a candidate for treating infections. The tetrazole moiety is particularly noted for its ability to interact with microbial enzymes, potentially inhibiting their function.

Anticancer Activity

Research has indicated that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea may possess anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cellular pathways associated with cell death.

The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors within the body. The tetrazole ring allows it to mimic certain biological molecules, facilitating binding to target sites. This interaction can lead to the inhibition or activation of various biochemical pathways.

Synthesis and Preparation Methods

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves several steps:

- Formation of the Tetrazole Ring : Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Alkylation : Using an alkylating agent like chloromethyl methyl ether to introduce the methyl group.

- Urea Formation : Reacting the alkylated tetrazole with 4-methoxyphenyl isocyanate.

Table 1: Synthesis Overview

| Step | Reaction Description |

|---|---|

| Tetrazole Formation | 4-chlorophenylhydrazine + sodium azide |

| Alkylation | Alkylating agent (e.g., chloromethyl methyl ether) |

| Urea Formation | Alkylated tetrazole + 4-methoxyphenyl isocyanate |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Activity in HeLa Cells

A study assessed the compound's effect on HeLa cells, revealing an IC value indicating significant cytotoxicity compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Table 2: Biological Activity Summary

| Activity Type | Assessed Model | IC / MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | X.XX | [Research Study] |

| Antimicrobial | Various Bacteria | X.XX | [Research Study] |

Comparison with Similar Compounds

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (CAS: 941965-10-2)

- Structure : Differs in substituents: 3,4-difluorophenyl (tetrazole) and 4-fluorophenyl (urea).

- Properties : Fluorine atoms enhance metabolic stability and lipophilicity compared to the target compound’s methoxy group. Molecular weight: 348.28 g/mol (vs. 373.8 g/mol for the target) .

- Synthetic Notes: Similar urea-tetrazole linkage, but halogenated aryl groups may require distinct coupling conditions.

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS: 941875-78-1)

- Structure : Replaces 4-methoxyphenyl with thiophen-2-ylmethyl.

- Molecular weight: 348.8 g/mol, similar to the difluoro analog .

- Synthetic Challenges : Thiophene sulfurs may complicate purification compared to aryl ethers.

1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (EP 2 548 868 B1)

- Structure : Lacks tetrazole but shares urea core with chlorophenyl and hydroxyphenyl groups.

- Properties : The trifluoromethyl group increases electron-withdrawing effects and acidity. Hydroxyphenyl enhances solubility via hydrogen bonding. Yield: 83% in synthesis .

Structural Isomerism and Substituent Positioning

- Example: describes isomers of 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone, where substituent positions (chloro vs. methoxy) alter NMR and GC-MS profiles. A 1:2 isomer ratio was observed, with the minor isomer showing a distinct m/z 139 fragment .

- Implications : For the target urea-tetrazole compound, substituent positioning on the tetrazole or urea could similarly impact spectroscopic characterization and reactivity.

Sulfonylated Tetrazole Derivatives

Compounds like 3ca and 3da () feature sulfonyl groups instead of urea but retain the tetrazole-methoxyphenyl backbone:

- 3ca : 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile

- 3da : 3-([1,1'-Biphenyl]-4-yl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile

- Comparison : Sulfonyl groups confer different electronic and steric profiles compared to urea, likely altering biological target interactions.

Fluorinated Urea-Tetrazole Analogs

- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea Structure: Combines fluorophenyl, trifluoromethylpyrazole, and urea. Properties: Multiple fluorine atoms improve metabolic stability and membrane permeability. Molecular formula: C₁₈H₁₃F₅N₄O . Synthetic Notes: Trifluoromethyl groups often require specialized reagents (e.g., Ruppert–Prakash reagent) for introduction.

Data Tables

Table 1. Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (Cl, F) on the tetrazole aryl ring enhance stability but may reduce solubility. Methoxy groups improve solubility but increase metabolic susceptibility .

Synthetic Complexity : Urea-tetrazole compounds require precise coupling steps, whereas sulfonylated analogs (e.g., ) utilize iron-catalyzed multicomponent reactions for efficiency .

Fluorinated analogs () may offer improved pharmacokinetics .

Q & A

Basic: What synthetic strategies are recommended for preparing this urea-tetrazole hybrid compound?

Methodological Answer:

The synthesis typically involves coupling a tetrazole-containing intermediate with a urea precursor. For example:

- Step 1: Synthesize the tetrazole moiety via [2+3] cycloaddition between nitriles and sodium azide, followed by functionalization at the 5-position .

- Step 2: Introduce the urea group by reacting an isocyanate (e.g., 4-methoxyphenyl isocyanate) with an amine-functionalized tetrazole intermediate. Demethylation of methoxy groups (if required) can be achieved using reagents like BBr₃ in dichloromethane .

- Validation: Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization or column chromatography.

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- Single-crystal X-ray diffraction: Resolve bond lengths and angles, particularly for the tetrazole-urea linkage (mean C–C bond accuracy: ±0.005 Å) .

- NMR spectroscopy:

- Mass spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₄ClN₅O₂: 373.09) .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Tetrazole vs. carboxylate: The tetrazole group enhances metabolic stability and mimics carboxylate bioisosteres, improving membrane permeability .

- Methoxy substituent: Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance antioxidant activity by stabilizing radical intermediates, as shown in DPPH assays .

- Chlorophenyl group: Increases lipophilicity (logP ~3.5), favoring target binding in hydrophobic pockets .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

- Ligand-based virtual screening: Compare 3D pharmacophores with known CXCL12 inhibitors to prioritize synthesis targets .

- Molecular dynamics (MD) simulations: Simulate binding stability to proteins (e.g., 100 ns trajectories in GROMACS). Key metrics include RMSD (<2 Å) and hydrogen bond persistence between the urea group and active-site residues .

- Docking studies (AutoDock Vina): Score binding affinities (ΔG < -7 kcal/mol) for kinases or GPCRs, focusing on π-π stacking between chlorophenyl and Tyr/Phe residues .

Advanced: How can researchers evaluate biological activity in vitro?

Methodological Answer:

- Antioxidant assays:

- DPPH radical scavenging: Compare IC₅₀ values (e.g., 15 µM vs. ascorbic acid control) .

- ROS inhibition: Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2).

- Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., CA IX for anticancer potential) via stopped-flow CO₂ hydration assays .

- Cytotoxicity: MTT assays (IC₅₀ > 50 µM indicates selectivity) .

Advanced: What strategies optimize solubility and formulation for in vivo studies?

Methodological Answer:

- LogP calculation: Use software like MarvinSketch (predicted logP ~3.2) to guide salt formation (e.g., hydrochloride) or prodrug design .

- Co-solvent systems: Test solubility in PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) via phase-solubility diagrams .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release (e.g., 80% release over 72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.